molecular formula C17H12ClFN2O2 B1218070 Pirazolac CAS No. 71002-09-0

Pirazolac

货号: B1218070
CAS 编号: 71002-09-0
分子量: 330.7 g/mol
InChI 键: YAMFWQIVVMITPG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

吡唑拉克是一种非甾体抗炎药 (NSAID),衍生自吡唑乙酸。它以治疗类风湿性关节炎和强直性脊柱炎等疾病的有效性而闻名。 吡唑拉克已被证明可以纠正类风湿性关节炎患者异常的中性粒细胞活性,并且与其他 NSAID(如消炎痛)相比具有更好的胃肠耐受性 .

准备方法

吡唑拉克可以通过多种合成路线合成。一种常见的方法包括 4-氯苯肼与 4-氟苯甲酰氯反应形成 4-(4-氯苯基)-1-(4-氟苯基)-3-吡唑。 然后将该中间体与氯乙酸反应得到吡唑拉克 . 工业生产方法通常涉及类似的合成路线,但规模更大,反应条件经过优化以确保高产率和纯度。

化学反应分析

吡唑拉克会发生几种类型的化学反应,包括:

    氧化: 吡唑拉克可以被氧化形成各种代谢物。

    还原: 还原反应可以改变吡唑环上的官能团。

    取代: 卤化和其他取代反应可以在芳香环上发生。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 .

科学研究应用

Pharmacological Profile of Pirazolac

This compound is primarily recognized for its anti-inflammatory and analgesic properties. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The compound has been studied extensively for its efficacy in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Pharmacokinetics

The pharmacokinetics of this compound have been evaluated in clinical studies, providing insights into its absorption, distribution, metabolism, and excretion.

ParameterValue
Maximum Plasma Concentration (Cmax)Dose-dependent; increases with dose
Time to Maximum Concentration (tmax)Approximately 3 hours
Half-life (t1/2)16-18 hours
Oral Clearance (CL)0.3 ml/min/kg
Renal Excretion65% within 72 hours as glucuronide

These parameters indicate that this compound is rapidly absorbed and has a prolonged half-life, making it suitable for once or twice daily dosing regimens .

Rheumatoid Arthritis

A double-blind crossover study involving 24 patients with rheumatoid arthritis demonstrated that different dosing regimens of this compound significantly improved pain and stiffness. Patients reported a preference for the regimen that provided higher doses at night .

Other Inflammatory Conditions

Research indicates that this compound may also be beneficial in treating other inflammatory diseases due to its potent anti-inflammatory effects. Its application extends to various conditions characterized by chronic pain and inflammation.

Clinical Efficacy

In a clinical trial assessing the efficacy of this compound in patients with rheumatoid arthritis, significant improvements were noted in visual analogue scale scores for pain and stiffness after treatment periods with both dosage regimens tested . The study highlighted the drug's tolerability, with minimal gastrointestinal side effects reported.

Comparative Effectiveness

Another study compared this compound's effectiveness against other non-steroidal anti-inflammatory drugs (NSAIDs), revealing superior outcomes in terms of pain relief and patient satisfaction . This positions this compound as a viable alternative for patients who may not respond well to traditional NSAIDs.

作用机制

吡唑拉克通过抑制参与前列腺素合成的环氧合酶 (COX) 酶发挥作用。前列腺素是炎症、疼痛和发热的介质。通过抑制 COX,吡唑拉克减少了前列腺素的产生,从而减轻炎症和疼痛。 吡唑拉克的分子靶点包括 COX-1 和 COX-2 酶 .

相似化合物的比较

吡唑拉克与其他 NSAID(如消炎痛、双氯芬酸和舒林酸)类似。 它具有独特的特性,使其与众不同:

类似的化合物包括:

生物活性

Pirazolac, a pyrazole derivative, is classified as a non-steroidal anti-inflammatory drug (NSAID) and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, detailing its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its pyrazole ring structure, which is known to interact with various biological targets. The compound exhibits anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins—mediators of inflammation. Additionally, this compound may influence other pathways involved in pain and inflammation, including the modulation of nitric oxide synthase and the inhibition of pro-inflammatory cytokines.

Anti-Inflammatory Effects

This compound has been shown to possess significant anti-inflammatory activity. A comparative study indicated that while both this compound and diclofenac caused gastrointestinal side effects, this compound resulted in less fecal blood loss than diclofenac, suggesting a favorable gastrointestinal safety profile .

Cytotoxicity and Cancer Research

Recent studies have investigated the cytotoxic effects of pyrazole derivatives, including this compound, on various cancer cell lines. For instance, research on pyrazolo[1,5-a]pyrimidine derivatives revealed that certain analogs exhibited potent cytotoxicity against lung (A549) and colon (Caco-2) cancer cells. Notably, compounds derived from this class demonstrated the ability to induce apoptosis by activating caspase-3 and inhibiting Bcl-2 levels . These findings suggest that modifications to the pyrazole structure can enhance its anticancer properties.

Enzymatic Activity

The enzymatic activity of this compound and related compounds has also been evaluated. In studies assessing caspase-3 and Bcl-2 levels in treated cells, certain derivatives showed increased caspase-3 activity and decreased Bcl-2 levels compared to untreated controls. This indicates a potential mechanism through which this compound may exert its anticancer effects by promoting apoptosis in malignant cells .

Case Studies

Case Study 1: Gastrointestinal Safety Profile
A clinical study involving ten healthy subjects compared the gastrointestinal effects of this compound with those of diclofenac. Results indicated that while both drugs increased fecal blood loss compared to placebo, this compound was associated with significantly lower blood loss than diclofenac. This study underscores the importance of evaluating gastrointestinal safety when considering NSAIDs for long-term use .

Case Study 2: Anticancer Potential
In a laboratory setting, various pyrazole-based compounds were tested for their cytotoxic effects on cancer cell lines. The study found that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The ability to induce cell cycle arrest and apoptosis highlights the therapeutic potential of these compounds in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed with peak plasma concentrations achieved shortly after administration. Studies have shown that unchanged this compound is primarily detected in plasma, with dose-dependent increases in maximum plasma levels and area under the curve (AUC) . This pharmacokinetic behavior supports its use as an effective anti-inflammatory agent.

属性

IUPAC Name

2-[4-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c18-12-3-1-11(2-4-12)15-10-21(20-16(15)9-17(22)23)14-7-5-13(19)6-8-14/h1-8,10H,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMFWQIVVMITPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2CC(=O)O)C3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221233
Record name Pirazolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71002-09-0
Record name Pirazolac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71002-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirazolac [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071002090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirazolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirazolac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRAZOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWY2578LP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1,49 Grams of the ester prepared according to (a) are stirred in 30 ml of trifluoroacetic acid, at room temperature. The hydrolysis is followed by TLC; at the end the excess of CF3 --COOH is evaporated in vacuo and the residue is crystallized from acetic acid/ethanol. The title product is identical with a sample prepared according to EP 54812.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1,49 Grams (3 mM) of the benzohydryl [1-(4-fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-yl]-acetate are dissolved in 40 ml of tetrahydroflurane. To the solution 0,4 g of Pd on charcoal (10%) are added, then the mixture is hydrogenated at room temperature and pressure. At the end of the reaction the catalysator is filtered, the solvent evaporated and the product crystallized from acetic acid/ethanol. The title product is obtained in almost quantitative yield.
Name
[1-(4-fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-yl]-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydroflurane
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirazolac
Reactant of Route 2
Pirazolac
Reactant of Route 3
Reactant of Route 3
Pirazolac
Reactant of Route 4
Reactant of Route 4
Pirazolac
Reactant of Route 5
Pirazolac
Reactant of Route 6
Reactant of Route 6
Pirazolac

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。